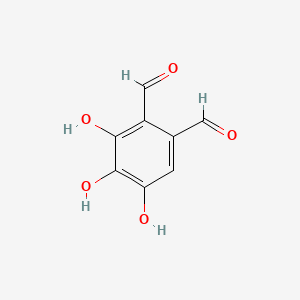

3,4,5-Trihydroxyphthalaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4,5-Trihydroxyphthalaldehyde is a polyhydroxylated aromatic compound with the molecular formula C₈H₆O₅. It is derived from the oxidation of geranyl and is known for its potential therapeutic properties, including anti-amnesic effects and demethylation properties. This compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to its ability to cross the blood-brain barrier .

准备方法

Synthetic Routes and Reaction Conditions

3,4,5-Trihydroxyphthalaldehyde can be synthesized through the oxidation of geranyl. The reaction typically involves the use of strong oxidizing agents under controlled conditions to ensure the formation of the desired polyhydroxylated product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar oxidation processes as those used in laboratory settings. The scalability of these methods depends on the availability of raw materials and the efficiency of the oxidation process.

化学反应分析

Types of Reactions

3,4,5-Trihydroxyphthalaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can modify the aldehyde groups to alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution Reagents: Acyl chlorides or alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various polyhydroxylated derivatives and substituted compounds, which can have different biological and chemical properties.

科学研究应用

Chemistry

3,4,5-Trihydroxyphthalaldehyde serves as a precursor in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing new materials and compounds.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent in synthesizing complex organic compounds. |

| Material Science | Acts as a building block for advanced materials with tailored properties. |

Biology

The compound exhibits a high affinity for binding to alpha-synuclein protein, which is implicated in neurodegenerative diseases such as Parkinson's disease. This binding action is crucial for studying the mechanisms of protein aggregation and neurodegeneration.

| Biological Activity | Mechanism |

|---|---|

| Alpha-Synuclein Binding | Prevents aggregation of alpha-synuclein, potentially reducing neuronal cell death. |

| Antioxidant Properties | Exhibits antioxidant capacity which may protect cells from oxidative stress. |

Medicine

Research indicates that this compound has potential therapeutic effects for neurodegenerative diseases like Alzheimer's and Parkinson's due to its anti-amnesic properties and ability to demethylate DNA.

| Medical Application | Potential Benefits |

|---|---|

| Neurodegenerative Disease Treatment | May slow disease progression by preventing protein aggregation. |

| Antioxidant Therapy | Could mitigate oxidative stress in neuronal cells. |

Industry

The compound also possesses antibiotic properties against nematodes, making it useful in agricultural applications as a biopesticide. Its potential use in pharmaceuticals further expands its industrial relevance.

| Industrial Use | Description |

|---|---|

| Agricultural Applications | Acts as an antibiotic agent against nematodes. |

| Pharmaceutical Development | Explored for potential drug formulations targeting neurodegenerative diseases. |

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with the compound significantly improved cell viability and reduced markers of apoptosis compared to untreated controls. This suggests its potential as a therapeutic agent in neuroprotection.

Case Study 2: Synthesis of Organic Materials

Research highlighted the use of this compound as a precursor in developing novel π-conjugated systems for organic electronics. The compound's unique electronic properties were leveraged to create materials with enhanced conductivity and stability for applications in organic solar cells.

作用机制

3,4,5-Trihydroxyphthalaldehyde exerts its effects by binding with high affinity to the alpha-synuclein protein, which is found in Lewy bodies and plays a role in Parkinson’s disease. This binding prevents the formation of alpha-synuclein aggregates, thereby preventing cell death by apoptosis or necrosis . Additionally, its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases .

相似化合物的比较

Similar Compounds

3,4,5-Trihydroxyphenylacetic Acid: Known for its antioxidant properties and used in various biological applications.

Propyl Gallate: An ester of gallic acid, commonly used as an antioxidant in food and pharmaceutical industries.

Uniqueness

3,4,5-Trihydroxyphthalaldehyde is unique due to its polyhydroxylated structure and its ability to bind specifically to alpha-synuclein protein, making it particularly valuable in the study and potential treatment of neurodegenerative diseases. Its combination of anti-amnesic, demethylation, and antibiotic properties further distinguishes it from similar compounds .

生物活性

3,4,5-Trihydroxyphthalaldehyde is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of phthalaldehyde characterized by three hydroxyl groups at positions 3, 4, and 5 on the benzene ring. This structural configuration contributes to its biological activity, particularly in antioxidant and anti-inflammatory pathways.

Antioxidant Activity

Numerous studies have demonstrated that this compound exhibits potent antioxidant properties. It acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS). The compound has shown a concentration-dependent ability to reduce lipid peroxidation and protect cellular integrity against oxidative stress.

- Key Findings:

- EC50 Values: The effective concentration (EC50) for scavenging DPPH radicals was found to be approximately 26.9 µM, while for ABTS radicals it was around 47.2 µM .

- Comparative Analysis: In comparative studies, its antioxidant capacity was found to be superior to that of ascorbic acid at equivalent concentrations .

Anti-inflammatory Effects

This compound has also been implicated in the modulation of inflammatory responses. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

- Mechanisms:

- NF-κB Pathway Inhibition: The compound inhibits the NF-κB signaling pathway, which is crucial for the expression of various inflammatory mediators. This was evidenced by reduced expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) following treatment with the compound .

- Cell Viability: Notably, even at higher concentrations (up to 64 µM), this compound did not exhibit significant cytotoxicity towards RAW 264.7 cells .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound in various contexts:

- Antioxidant Efficacy in Cellular Models:

- Inflammation Reduction in Animal Models:

Comparative Biological Activity Table

| Biological Activity | This compound | Ascorbic Acid |

|---|---|---|

| DPPH Scavenging EC50 (µM) | 26.9 | N/A |

| ABTS Scavenging EC50 (µM) | 47.2 | N/A |

| Cytotoxicity (up to µM) | No significant cytotoxicity | Variable |

| Anti-inflammatory Effect | Significant reduction in TNF-α and NO | Variable |

属性

CAS 编号 |

483-53-4 |

|---|---|

分子式 |

C9H8O5 |

分子量 |

196.16 g/mol |

IUPAC 名称 |

3,4,5-trihydroxy-6-methylphthalaldehyde |

InChI |

InChI=1S/C9H8O5/c1-4-5(2-10)6(3-11)8(13)9(14)7(4)12/h2-3,12-14H,1H3 |

InChI 键 |

COJARPHAKVBMFD-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1O)O)O)C=O)C=O |

规范 SMILES |

CC1=C(C(=C(C(=C1O)O)O)C=O)C=O |

Key on ui other cas no. |

16790-41-3 |

同义词 |

fomecin B |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。